molecular formula C16H14N2O3 B140843 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE CAS No. 132207-28-4

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE

Cat. No.: B140843
CAS No.: 132207-28-4
M. Wt: 282.29 g/mol
InChI Key: DUVTXUGBACWHBP-UHFFFAOYSA-N
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Description

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole
  • 2-(2-Pyridyl)benzimidazole

Uniqueness

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ester functional groups contribute to its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-10-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVTXUGBACWHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565144
Record name Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132207-28-4
Record name Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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